Sulfate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

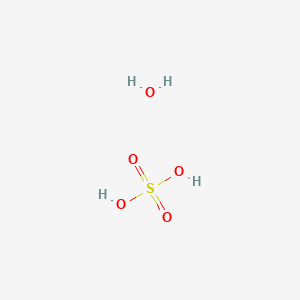

Sulfuric acid, monohydrate (8CI,9CI), also known as sulfuric acid monohydrate, is a chemical compound with the formula H₂SO₄·H₂O. It is a hydrate of sulfuric acid, meaning it contains one molecule of water for each molecule of sulfuric acid. This compound is a colorless, odorless, and highly corrosive liquid that is widely used in various industrial and laboratory applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfuric acid monohydrate can be prepared by carefully adding water to concentrated sulfuric acid. This process must be done with caution due to the highly exothermic nature of the reaction. The addition of water to sulfuric acid should be done slowly and with constant stirring to prevent splattering and excessive heat generation.

Industrial Production Methods

In industrial settings, sulfuric acid monohydrate is typically produced using the contact process. This process involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst. The sulfur trioxide is then absorbed into concentrated sulfuric acid to form oleum (H₂S₂O₇), which is subsequently diluted with water to produce sulfuric acid monohydrate .

Analyse Des Réactions Chimiques

Types of Reactions

Sulfuric acid monohydrate undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, reacting with metals and non-metals.

Dehydration: It is a powerful dehydrating agent, removing water from organic compounds.

Substitution: It can participate in substitution reactions, particularly in organic chemistry.

Common Reagents and Conditions

Oxidation: Common reagents include metals such as zinc and iron. The reaction conditions typically involve elevated temperatures.

Dehydration: Organic compounds such as sugars and alcohols are common substrates. The reaction is usually carried out at room temperature.

Substitution: Organic compounds like alkenes and alcohols are common substrates. The reaction conditions vary depending on the specific reaction.

Major Products Formed

Oxidation: Sulfates and oxides of the reacting metals or non-metals.

Dehydration: Carbonaceous residues and water.

Substitution: Various organic derivatives, such as alkyl hydrogen sulfates.

Applications De Recherche Scientifique

Sulfuric acid monohydrate has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.

Biology: It is employed in the preparation of biological samples for electron microscopy.

Medicine: It is used in the synthesis of pharmaceuticals and in certain diagnostic tests.

Industry: It is utilized in the production of fertilizers, explosives, and dyes, as well as in petroleum refining and metal processing

Mécanisme D'action

Sulfuric acid monohydrate exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate various substrates, facilitating a wide range of chemical reactions. Additionally, its ability to remove water from compounds makes it a valuable reagent in organic synthesis and industrial processes .

Comparaison Avec Des Composés Similaires

Sulfuric acid monohydrate can be compared to other similar compounds, such as:

Sulfuric acid (H₂SO₄): The anhydrous form of sulfuric acid, which is more concentrated and has different physical properties.

Oleum (H₂S₂O₇): A solution of sulfur trioxide in sulfuric acid, which is even more reactive and used in different industrial applications.

Sulfurous acid (H₂SO₃): A related compound with different chemical properties and uses.

Sulfuric acid monohydrate is unique due to its specific hydration state, which gives it distinct physical and chemical properties compared to its anhydrous and more hydrated counterparts .

Propriétés

Numéro CAS |

10193-30-3 |

|---|---|

Formule moléculaire |

H4O5S |

Poids moléculaire |

116.10 g/mol |

Nom IUPAC |

sulfuric acid;hydrate |

InChI |

InChI=1S/H2O4S.H2O/c1-5(2,3)4;/h(H2,1,2,3,4);1H2 |

Clé InChI |

FWFGVMYFCODZRD-UHFFFAOYSA-N |

SMILES canonique |

O.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)